6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine
Overview
Description
“6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 1256478-41-7 . Its molecular weight is 220.1 . The IUPAC name for this compound is 6-chloro-2-(chloromethyl)-3H-3lambda3-thiazolo[5,4-b]pyridine .
Synthesis Analysis
A high-yielding and practical synthesis of 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine starting from 2-amino-5-chloropyridine has been accomplished in a sequence of five steps .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5Cl2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3,12H,2H2 .Chemical Reactions Analysis
The synthesis of 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine involves a sequence of five steps starting from 2-amino-5-chloropyridine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.1 .Scientific Research Applications
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Synthesis of 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine
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Anti-inflammatory Activities of Pyrimidines
- Application : Pyrimidines, including thiazolo[5,4-b]pyridine derivatives, have been studied for their anti-inflammatory effects .
- Method : Various methods are used to synthesize pyrimidines and test their anti-inflammatory effects .
- Results : Many pyrimidines, including some thiazolo[5,4-b]pyridine derivatives, have shown potent anti-inflammatory effects .
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- Application : Thiazolo[5,4-b]pyridine compounds have been studied for their inhibitory activity against PI3kα, an enzyme involved in cellular functions like cell growth and proliferation .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : One such compound exhibited extremely strong PI3kα inhibitory activity with an IC50 of 3.6 nM .
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- Application : The parent thiazolo[5,4-d]thiazole moiety, which includes thiazolo[5,4-b]pyridine derivatives, has some appealing features towards applications in organic electronics .
- Method : Aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of the semiconducting material, are easily prepared .
- Results : The specific outcomes or quantitative data are not provided in the source .
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- Application : Certain 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides, which may include thiazolo[5,4-b]pyridine derivatives, were identified as NF-κB and AP-1 inhibitors .
- Method : These compounds were identified through solution-phase parallel synthesis and high throughput evaluation .
- Results : The tested derivatives were found to inhibit both IL-2 and IL-8 levels .
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- Application : Thiazolo[5,4-d]thiazole derivatives, which include thiazolo[5,4-b]pyridine derivatives, have some appealing features towards applications in photovoltaic devices .
- Method : Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are easily prepared .
- Results : The specific outcomes or quantitative data are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
6-chloro-2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBUNWSZSDVNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678960 | |
Record name | 6-Chloro-2-(chloromethyl)[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine | |
CAS RN |
1256478-41-7 | |
Record name | 6-Chloro-2-(chloromethyl)[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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